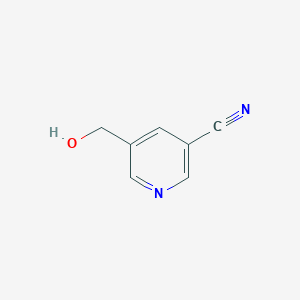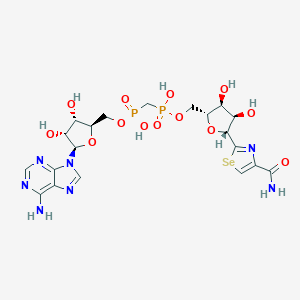
beta-Methylene sad
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Methylene SAD, also known as beta-methylene succinic acid dialdehyde, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, biotechnology, and medicine.
Mécanisme D'action
The mechanism of action of beta-Methylene SAD involves its ability to form covalent bonds with amino groups in proteins and nucleic acids. This cross-linking results in the formation of stable adducts, which can be studied using various biochemical techniques. Additionally, beta-Methylene SAD has been shown to react with reactive oxygen species, resulting in the formation of fluorescent products that can be detected using fluorescence microscopy.
Effets Biochimiques Et Physiologiques
Beta-Methylene SAD has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and the ability to protect against oxidative stress-induced damage. Additionally, the compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of beta-Methylene SAD is its ability to cross-link proteins and nucleic acids, allowing for the study of protein-protein and protein-DNA interactions. Additionally, the compound can be used as a fluorescent probe for the detection of reactive oxygen species, providing a valuable tool for studying oxidative stress and its role in various diseases. However, one of the main limitations of beta-Methylene SAD is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on beta-Methylene SAD, including the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields, including medicine and biotechnology. Finally, the development of new derivatives of beta-Methylene SAD may lead to the discovery of new compounds with even greater potential for scientific research.
Conclusion
In conclusion, beta-Methylene SAD is a valuable compound with various applications in scientific research. Its ability to cross-link proteins and nucleic acids, as well as its potential as a fluorescent probe for the detection of reactive oxygen species, make it a valuable tool for studying various biological processes. While there are limitations to its use, further research on beta-Methylene SAD may lead to the discovery of new compounds with even greater potential for scientific research.
Méthodes De Synthèse
Beta-Methylene SAD can be synthesized through the oxidation of malonic acid with potassium permanganate, followed by the reaction of the resulting dialdehyde with formaldehyde. This process results in the formation of beta-Methylene SAD, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Beta-Methylene SAD has been shown to have various applications in scientific research, particularly in the field of biochemistry. The compound has been used as a cross-linking agent for proteins and nucleic acids, allowing for the study of protein-protein and protein-DNA interactions. Additionally, beta-Methylene SAD has been used as a fluorescent probe for the detection of reactive oxygen species in cells, providing a valuable tool for studying oxidative stress and its role in various diseases.
Propriétés
Numéro CAS |
151868-71-2 |
|---|---|
Nom du produit |
beta-Methylene sad |
Formule moléculaire |
C20H27N7O13P2Se |
Poids moléculaire |
714.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[(2R,3S,4R,5R)-5-(4-carbamoyl-1,3-selenazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C20H27N7O13P2Se/c21-16-10-18(24-4-23-16)27(5-25-10)20-14(31)12(29)9(40-20)2-38-42(35,36)6-41(33,34)37-1-8-11(28)13(30)15(39-8)19-26-7(3-43-19)17(22)32/h3-5,8-9,11-15,20,28-31H,1-2,6H2,(H2,22,32)(H,33,34)(H,35,36)(H2,21,23,24)/t8-,9-,11-,12-,13-,14-,15-,20-/m1/s1 |
Clé InChI |
BQVYVGJIUMNETO-HVIRUEHBSA-N |
SMILES isomérique |
C1=C(N=C([Se]1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(CP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N |
SMILES |
C1=C(N=C([Se]1)C2C(C(C(O2)COP(=O)(CP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N |
SMILES canonique |
C1=C(N=C([Se]1)C2C(C(C(O2)COP(=O)(CP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N |
Autres numéros CAS |
151868-71-2 |
Synonymes |
eta-methylene SAD beta-methylene selenazole-4-carboxamide adenine dinucleotide beta-SAD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)

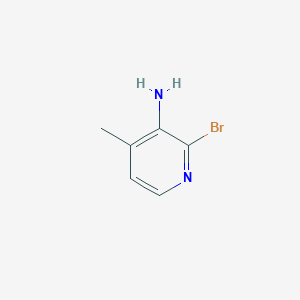

![1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone](/img/structure/B136869.png)
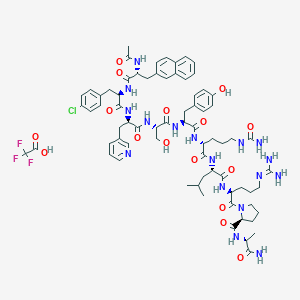
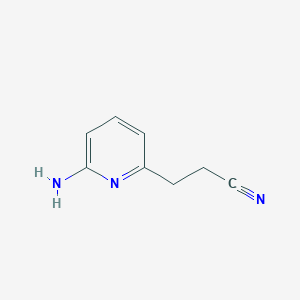
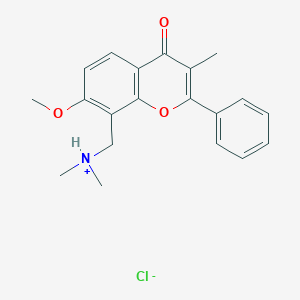
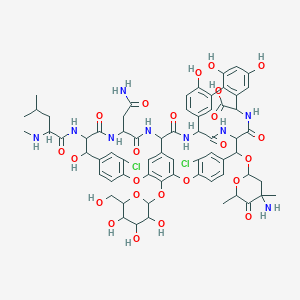
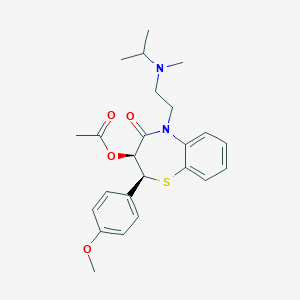


![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)
